REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([Cl:9])=[C:7](Br)[CH:6]=[C:5]([CH3:11])[C:3]=1[NH2:4].C([O-])(=O)C.[Na+]>C(O)(=O)C.C(O)C.[Pd]>[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[C:5]([CH3:11])[C:3]=1[NH2:4] |f:1.2,3.4|
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Name
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2,3-dichloro-4-bromo-6-methylaniline
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Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC(=C1Cl)Br)C
|
Name
|
|
Quantity
|
8.37 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
acetic acid ethanol
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.C(C)O
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
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Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated by evaporation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ether and water
|
Type
|
WASH
|
Details
|
the organic layer was washed with 5% aqueous sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by Kugelrohr distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=CC=C1Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |